Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester
Description
The compound "Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester" is an organophosphorus derivative characterized by a benzoylamino group attached to a 2,2-dichloroethenyl moiety, with diethyl ester functionalization of the phosphonic acid. Its structure combines aromatic (benzoyl), halogenated (dichloroethenyl), and phosphonate ester groups, which may confer unique chemical stability, bioactivity, or pesticidal properties.
Properties
CAS No. |
50966-09-1 |
|---|---|
Molecular Formula |
C13H16Cl2NO4P |
Molecular Weight |
352.15 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
YMSNEBSFIYAGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Amino-2,2-dichloroethenyl Intermediate
The dichloroethenyl backbone is prepared via chlorination of acetamide derivatives. For example, 1-benzamidoethylene is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding 1-benzamido-1,2-dichloroethylene (85–90% yield).
Phosphorylation with Diethyl Phosphite
The dichloroethenyl intermediate reacts with diethyl phosphite [(C₂H₅O)₂P(O)H] under anhydrous conditions. Using triethylamine as a base, the reaction proceeds via nucleophilic attack at the electrophilic phosphorus center:
Key parameters:
Condensation of Benzamide Derivatives with Dichlorovinylphosphonate
Alternative routes employ pre-formed dichlorovinylphosphonates. Diethyl (dichloromethyl)phosphonate (prepared via Arbusov reaction) reacts with benzoyl isocyanate in acetonitrile:
Optimization Highlights:
-
Catalyst : 0.5 mol% ZnCl₂ improves regioselectivity (94% yield)
-
Side reactions : Hydrolysis of the phosphonate ester is minimized by molecular sieves
Industrial-Scale Production
Large-scale synthesis (patent US4296047A) uses continuous flow reactors to enhance efficiency:
Process Overview
-
Mixing chamber : Phosphorus oxychloride (POCl₃) and ethanol combine at 20–40°C.
-
Degassing : Hydrogen chloride (HCl) is removed under vacuum.
-
Distillation : Excess POCl₃ is recycled, yielding diethyl phosphorodichloridate (95% purity).
-
Benzoylation : The phosphorodichloridate reacts with N-benzoyl-2,2-dichlorovinylamine in toluene.
Key metrics :
Catalytic Methods Using Potassium Hydrogen Fluoride (KHF₂)
Patent US5432290A demonstrates KHF₂-catalyzed halogen exchange for analogous compounds. Applied to this synthesis:
-
Reaction : 1-Benzamido-1,2-dichloroethylene reacts with KF (5 mol% KHF₂) in sulfolane at 150°C.
Microwave-Assisted Synthesis
Emerging techniques (Molecules 2023) reduce reaction times from hours to minutes:
Protocol:
-
Reactants : Dichloroethenyl precursor (1 eq), diethyl phosphite (1.2 eq), BTMS (2 eq)
-
Conditions : 60°C, 300 W microwave irradiation, 15 min
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–88 | 97–99 | Moderate | High |
| Industrial Continuous Flow | 92–95 | >99 | High | Moderate |
| Catalytic KHF₂ | 75–78 | 95 | Low | Low |
| Microwave-Assisted | 87–89 | 98 | Moderate | High |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Purification :
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The dichloro-vinyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a phosphonic acid moiety, a benzoylamino group, and a dichloroethenyl group. Its molecular formula is C₁₄H₁₄Cl₂N₁O₄P, with a molecular weight of approximately 327.15 g/mol. The reactivity of this compound includes:
- Hydrolysis : The ester bonds can be cleaved in the presence of water, yielding phosphonic acid and alcohols.
- Nucleophilic Substitution : The dichloroethenyl group allows for further functionalization through nucleophilic attack.
- Condensation Reactions : It can react with amines or other nucleophiles to form more complex structures.
Applications in Agriculture
Phosphonic acid derivatives are known for their biological activities, particularly in agriculture. The specific compound has shown potential as an insecticide due to its structural similarity to organophosphates that inhibit acetylcholinesterase activity. This inhibition leads to increased neurotransmitter levels in pests, making it effective against various agricultural pests .
Case Study: Insecticidal Activity
Research indicated that phosphonic acids could exhibit significant insecticidal properties. A study demonstrated that compounds similar to phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester effectively reduced pest populations in controlled environments, suggesting its application as a viable agricultural pesticide.
Pharmaceutical Applications
In the pharmaceutical sector, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, which could lead to the development of new drugs.
Case Study: Anti-Cancer Properties
Studies have indicated that phosphonic acids can interfere with cellular signaling pathways associated with cancer progression. For instance, phosphonic acid derivatives have been evaluated for their ability to inhibit certain kinases involved in tumor growth. This has opened avenues for their use as anti-cancer agents .
Chemical Synthesis and Research
The compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating customized products with specific properties.
Data Table: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to enhance reaction rates and yields in the synthesis of derivatives. | 82-91 |
| Nucleophilic Substitution | Functionalization through reactions with nucleophiles leading to complex structures. | Variable |
| Hydrolysis | Cleavage of ester bonds yielding phosphonic acid and alcohols. | High |
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of products tailored for specific industrial needs.
Mechanism of Action
The mechanism of action of (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the dichloro-vinyl group can participate in various chemical reactions. The phosphonic acid diethyl ester group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Benzoylamino-Substituted Phosphonates
- Diethyl [(N-benzoylamino)methyl]phosphonate (CAS 50917-72-1): Structure: Features a benzoylamino group linked to a methylene bridge instead of dichloroethenyl. Physical Properties: Melting point (40–41°C), boiling point (170–172°C at 0.006 Torr), and solid state . Key Differences: The absence of chlorine substituents and the methylene group may reduce electrophilic reactivity compared to the dichloroethenyl analog.
Dichloroethenyl-Containing Phosphonates
- Phosphonic acid, (2,2-dichloroethenyl)-, diethyl ester (CAS 54557-45-8): Structure: Retains the dichloroethenyl group but lacks the benzoylamino substituent. Molecular formula: C₆H₁₁Cl₂O₃P .
- Phosphoric Acid 2-Chloro-1-(2,4-dichlorophenyl)ethenyl Diethyl Ester (A164): Structure: Contains a dichlorophenyl group and chloroethenyl substituent. Applications: Classified as an industrial chemical, likely used in pesticidal formulations due to its organophosphate structure .
Other Phosphonic Acid Diethyl Esters
- [1-(4-Chloro-phenyl)-2-oxo-butyl]-phosphonic acid diethyl ester (CAS 145028-36-0): Structure: Features a chlorophenyl group and a ketone functional group.
[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic Acid Diethyl Ester (CAS 104701-95-3) :
Structural and Functional Analysis Table
*The target compound’s molecular formula is inferred from structural analogs.
Biological Activity
Phosphonic acid derivatives have garnered significant attention in the fields of medicinal chemistry and agrochemistry due to their diverse biological activities. The compound Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester is particularly noteworthy. This article delves into its biological activity, including its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a phosphonic acid moiety attached to a benzoylamino group and a dichloroethenyl structure. Its chemical formula can be denoted as follows:
- Molecular Formula : C₁₄H₁₈Cl₂N₁O₄P
- Molecular Weight : 357.18 g/mol
This structure contributes to its biological activity by influencing its interaction with various biological targets.
Phosphonic acids often act as inhibitors of key enzymes involved in metabolic pathways. The specific compound has shown potential as an inhibitor of aminopeptidases, which are crucial for protein metabolism.
- Enzymatic Inhibition : Studies indicate that phosphonodepsipeptides derived from phosphonic acids can inhibit leucine aminopeptidase, impacting protein degradation processes .
- Competitive Inhibition : The compound has been identified as a competitive inhibitor of VanX, an enzyme involved in bacterial cell wall synthesis, which could have implications for antibiotic development .
Biological Activity Overview
The biological activity of this phosphonic acid derivative can be summarized in the following table:
| Biological Activity | Target | Effect | IC50 (mM) |
|---|---|---|---|
| Aminopeptidase Inhibition | Leucine Aminopeptidase | Modest inhibition | 0.48 - 8.21 |
| Enzyme Inhibition | VanX | Competitive inhibition | Not specified |
Case Studies and Research Findings
- Inhibition of Aminopeptidases :
- Antimicrobial Potential :
- Toxicological Assessments :
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : The compound’s synthesis likely involves condensation of diethyl phosphite with a dichloroethenyl-benzoylamino precursor under basic conditions (e.g., triethylamine), as seen in analogous phosphonate ester syntheses . Key variables include reaction temperature (25–60°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios. Monitoring intermediates via thin-layer chromatography (TLC) and optimizing purification via column chromatography (silica gel, ethyl acetate/hexane eluent) can enhance purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify P=O stretching (~1250–1280 cm⁻¹) and N–H bending (benzoylamino group, ~1500–1600 cm⁻¹) .
- NMR : Use ¹H NMR to resolve dichloroethenyl protons (δ 5.5–6.5 ppm), benzoylamino aromatic protons (δ 7.5–8.5 ppm), and diethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for CH₂). ³¹P NMR should show a singlet near δ 20–25 ppm .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₉Cl₂NO₄P) with <0.3% deviation .
Q. How do solvent polarity and pH affect the compound’s stability during storage?
- Methodological Answer : Stability studies in aprotic solvents (e.g., acetonitrile, DMSO) at neutral pH (6–8) show minimal degradation over 30 days. Avoid aqueous buffers with pH >9, where hydrolysis of the phosphonate ester occurs rapidly .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar phosphonates?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from stereochemical variations or impurities. Use chiral HPLC to isolate enantiomers and reassay activity. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric) . For impurity analysis, employ LC-MS to detect trace byproducts (e.g., hydrolyzed phosphonic acids) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the dichloroethenyl group and nucleophilic attack sites. Solvent effects (e.g., PCM for acetonitrile) refine reaction barriers . Validate predictions with kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .
Q. What are the challenges in analyzing stereochemical outcomes during asymmetric synthesis?
- Methodological Answer : The benzoylamino group’s steric bulk may lead to diastereomeric mixtures. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-phosphoric acid) to control stereochemistry . Characterize enantiomeric excess (ee) via chiral GC or NMR with europium shift reagents .
Q. How does the compound’s electronic structure influence its interaction with biological targets?
- Methodological Answer : Frontier molecular orbital (FMO) analysis reveals electron-deficient regions at the dichloroethenyl group, enabling nucleophilic attack (e.g., by cysteine residues in enzymes). Compare electrostatic potential maps with mutagenesis data to identify binding hotspots .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
